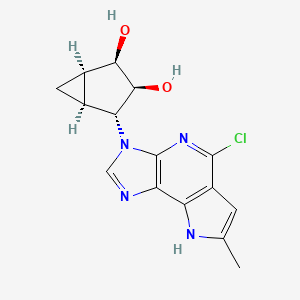
A3AR agonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A3AR agonist 3 is a compound that selectively targets the A3 adenosine receptor, a subtype of adenosine receptors. These receptors are part of the G protein-coupled receptor family and play significant roles in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of A3AR agonist 3 typically involves multiple steps, starting with the preparation of a nucleoside scaffold. This scaffold is then modified through various chemical reactions to introduce specific functional groups that enhance its affinity and selectivity for the A3 adenosine receptor . Common reagents used in these reactions include halogenating agents, protecting groups, and coupling reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient and cost-effective production .
化学反应分析
Types of Reactions
A3AR agonist 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
A3AR agonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptor ligands.
Biology: Employed in research on cell signaling pathways and receptor-ligand interactions.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
作用机制
A3AR agonist 3 exerts its effects by binding to the A3 adenosine receptor, which is coupled to inhibitory G proteins. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate levels. The downstream effects include modulation of various signaling pathways, such as the Wnt and nuclear factor kappa B pathways, which are involved in cell proliferation, apoptosis, and inflammation .
相似化合物的比较
Similar Compounds
Piclidenoson: Another A3 adenosine receptor agonist with high affinity and selectivity.
Namodenoson: A selective A3 adenosine receptor agonist used in clinical trials for liver cancer and non-alcoholic steatohepatitis
Uniqueness
A3AR agonist 3 is unique in its specific structural modifications that enhance its selectivity and potency for the A3 adenosine receptor. Compared to other similar compounds, it may offer improved therapeutic efficacy and reduced side effects in certain pathological conditions .
属性
分子式 |
C15H15ClN4O2 |
|---|---|
分子量 |
318.76 g/mol |
IUPAC 名称 |
(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C15H15ClN4O2/c1-5-2-8-9(18-5)10-15(19-14(8)16)20(4-17-10)11-6-3-7(6)12(21)13(11)22/h2,4,6-7,11-13,18,21-22H,3H2,1H3/t6-,7+,11+,12+,13-/m0/s1 |
InChI 键 |
VIOXURWAHGNKCW-ZCIHTCQPSA-N |
手性 SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@H]5[C@H]([C@H]4O)O |
规范 SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5C(C4O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


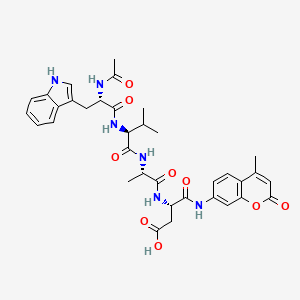
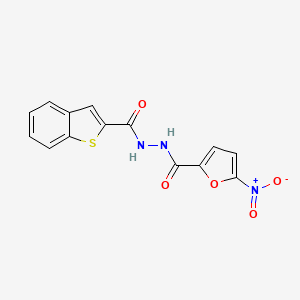

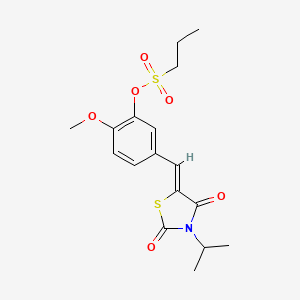
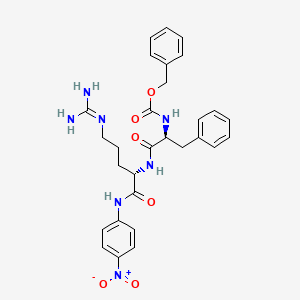
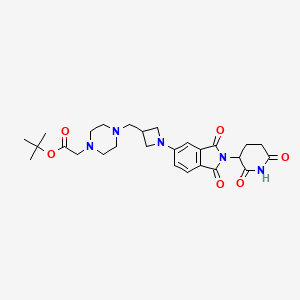
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
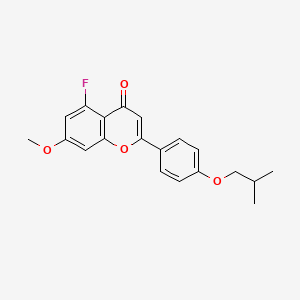
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
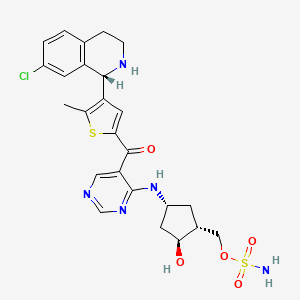

![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
